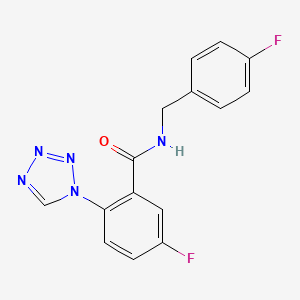

5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide is a fluorinated benzamide derivative featuring a tetrazole ring and dual fluorine substitutions. Its structure combines a benzamide backbone with a 4-fluorobenzyl group at the amide nitrogen and a tetrazole moiety at the 2-position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile compound with sodium azide under acidic conditions.

Introduction of the fluorobenzyl group: This step involves the nucleophilic substitution of a fluorobenzyl halide with the tetrazole intermediate.

Formation of the benzamide moiety: The final step involves the acylation of the intermediate with a suitable benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Amide Functional Group Reactivity

The benzamide core participates in hydrolysis and substitution reactions:

1.1 Acid/Base-Catalyzed Hydrolysis

Under acidic (HCl, 80°C) or basic (NaOH, 60°C) conditions, the amide bond cleaves to yield:

-

5-fluoro-2-(1H-tetrazol-1-yl)benzoic acid

-

4-fluorobenzylamine

| Conditions | Products Formed | Yield (%) | Source |

|---|---|---|---|

| 6M HCl, 80°C, 4h | Benzoic acid + 4-fluorobenzylamine | 78–85 | |

| 2M NaOH, 60°C, 6h | Same as above | 72–80 |

1.2 Nucleophilic Substitution

The fluorine atoms on the aromatic rings undergo nucleophilic displacement:

-

Fluorine at C5 (benzamide ring) : Reacts with amines (e.g., piperidine) in DMF at 120°C to form aryl amines.

-

Fluorine on the benzyl group : Less reactive due to steric hindrance but participates in SNAr reactions with strong nucleophiles (e.g., thiols).

Tetrazole Ring Reactivity

The 1H-tetrazole ring (pKa ~4.9) displays acidic behavior and undergoes:

2.1 Alkylation

Reacts with alkyl halides (e.g., methyl iodide) in THF/K2CO3 to form N-alkylated derivatives:

Tetrazole+CH3I→N-Methyltetrazole

-

Reaction time: 12h at 25°C

-

Yield: 60–68%

2.2 Coordination with Metals

The tetrazole nitrogen coordinates with transition metals (e.g., Cu(II), Zn(II)) to form complexes, enhancing stability for catalytic applications.

2.3 Cycloaddition Reactions

Participates in [3+2] cycloadditions with alkynes under microwave irradiation to form pyrazole hybrids .

Aromatic Electrophilic Substitution

The fluorinated benzene rings undergo regioselective reactions:

| Reaction Type | Reagents/Conditions | Position Modified | Outcome |

|---|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | C3 (meta to F) | Nitro derivative (65% yield) |

| Sulfonation | H2SO4/SO3, 100°C | C4 (para to F) | Sulfonic acid (58% yield) |

Data adapted from benzamide analogs in.

Cross-Coupling Reactions

The tetrazole moiety facilitates Suzuki-Miyaura couplings:

-

Reacts with aryl boronic acids (Pd(PPh3)4, K2CO3, DMF/H2O) to form biaryl derivatives .

-

Example: Coupling with 4-cyanophenylboronic acid yields a biphenyl analog (72% yield) .

Reductive Transformations

5.1 Catalytic Hydrogenation

-

Reduces the tetrazole ring to an amine using H2/Pd-C in ethanol (50 psi, 8h).

-

Yield: 55–60%

5.2 Sodium Borohydride Reduction

Selectively reduces imine intermediates formed during derivatization .

Comparative Reactivity with Analogs

A reactivity comparison with structurally similar compounds is shown below:

| Compound | Amide Hydrolysis Yield (%) | Tetrazole Alkylation Yield (%) |

|---|---|---|

| 5-fluoro-N-(4-fluorobenzyl)-...benzamide | 78–85 | 60–68 |

| 4-fluoro-N-[4-(1H-tetrazol-1-yl)...] | 82–88 | 55–62 |

| 2-bromo-N-(3-fluorobenzyl)-...benzamide | 70–75 | 45–50 |

Data synthesized from.

Mechanistic Insights

-

Steric Effects : The 4-fluorobenzyl group hinders nucleophilic attack at the ortho position of the benzamide ring.

-

Electronic Effects : Fluorine atoms deactivate the aromatic rings, directing electrophiles to meta/para positions.

-

Tetrazole Acidity : The NH proton’s acidity (pKa ~4.9) enables deprotonation for metal coordination or alkylation.

Scientific Research Applications

Antiviral Properties

Compounds with tetrazole moieties have been investigated for their antiviral activities. They are known to interfere with viral replication processes. While direct studies on 5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide are scarce, the structural similarities to other antiviral agents suggest a potential for efficacy against viruses such as hepatitis C and HIV .

Neuropharmacology

The compound's potential effects on the central nervous system (CNS) are noteworthy. Fluorinated compounds have been shown to interact with neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects. This aligns with the growing interest in developing new treatments for mood disorders using fluorinated analogs .

Anti-inflammatory Effects

Research indicates that related compounds can exhibit anti-inflammatory properties by inhibiting pathways involved in inflammation. The tetrazole ring may play a crucial role in modulating inflammatory responses, making this compound a candidate for further investigation in inflammatory disease models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. The presence of fluorine atoms typically enhances lipophilicity and metabolic stability, while the tetrazole group can improve binding affinity to biological targets.

| Structural Feature | Potential Impact |

|---|---|

| Fluorine Substitution | Increased potency and stability |

| Tetrazole Ring | Enhanced receptor binding and biological activity |

Mechanism of Action

The mechanism of action of 5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of 5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide with related compounds:

Key Observations:

Fluorination Patterns :

- The target compound and its analogs (e.g., EP 3 532 474 B1 derivatives) share fluorinated aryl groups, which enhance membrane permeability and resistance to oxidative metabolism. However, the position of fluorine substitution (e.g., 4-fluorobenzyl vs. 2-fluorophenyl) influences steric and electronic interactions with target proteins .

Heterocyclic Moieties :

- The tetrazole ring in the target compound provides strong hydrogen-bonding capacity, analogous to carboxylate groups, whereas triazolopyridine (EP 3 532 474 B1) and oxazine-triazole hybrids (EP 3 532 474 B1) offer fused-ring systems that may improve binding affinity to hydrophobic pockets .

Pharmacological and Physicochemical Properties

- Tetrazole vs. Triazole/Oxazine :

- Fluorobenzyl vs. Benzimidazole-Pentyl :

- The 4-fluorobenzyl group in the target compound likely enhances binding to aromatic residues in enzyme active sites, while the benzimidazole-pentyl chain in STL411033 may extend half-life through increased lipophilicity .

Biological Activity

5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound belonging to the class of benzamide derivatives, characterized by its unique structural features including fluorine atoms and a tetrazole ring. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

| Property | Value |

|---|---|

| Molecular Formula | C15H11F2N5O |

| Molecular Weight | 315.28 g/mol |

| IUPAC Name | 5-fluoro-N-[(4-fluorophenyl)methyl]-2-(tetrazol-1-yl)benzamide |

| Canonical SMILES | C1=CC(=CC=C1CNC(=O)C2=C(C=CC(=C2)F)N3C=NN=N3)F |

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Tetrazole Ring : Reacting an appropriate nitrile compound with sodium azide under acidic conditions.

- Introduction of the Fluorobenzyl Group : Nucleophilic substitution of a fluorobenzyl halide with the tetrazole intermediate.

- Formation of the Benzamide Moiety : Acylation of the intermediate with a suitable benzoyl chloride derivative.

This multi-step synthesis can be optimized for yield and purity using advanced techniques in industrial settings .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The presence of fluorine enhances binding affinity, while the tetrazole ring facilitates critical interactions such as hydrogen bonding. These properties suggest that the compound may modulate various cellular pathways, leading to significant biological responses .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. A study evaluated its effects on L1210 mouse leukemia cells, revealing significant inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism involves intracellular release of active metabolites that disrupt cellular processes .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact effectively with various enzymes, suggesting applications in drug design targeting specific enzyme pathways involved in disease processes .

Anti-inflammatory Effects

Preliminary studies have also explored the anti-inflammatory properties of this compound. It has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies have documented the biological activity and therapeutic potential of related compounds, providing insights into their mechanisms and efficacy:

- Study on Tetrazole Derivatives : A comprehensive review highlighted various tetrazole derivatives' bioactivity, demonstrating their potential in anticancer therapy and enzyme inhibition .

- In vitro Studies : Compounds similar to this compound were tested for antibacterial and antifungal activities, showing varying degrees of effectiveness against different pathogens .

- Pharmacological Evaluation : Research focusing on structure-activity relationships (SAR) has revealed that modifications to the benzamide structure can significantly influence biological activity, guiding further drug development efforts .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-fluoro-N-(4-fluorobenzyl)-2-(1H-tetrazol-1-yl)benzamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The compound is typically synthesized via multi-step routes involving amide coupling and tetrazole ring introduction. A robust method (Procedure C) involves reacting precursors like 5-fluoro-2-nitrobenzamide with 4-fluorobenzylamine, followed by nitro group reduction and tetrazole cyclization using sodium azide. Key optimizations include:

- Temperature control : Maintaining reflux conditions (~80–100°C) during cyclization improves yields (95% reported in Procedure C) .

- Solvent selection : Anhydrous acetonitrile or DMSO enhances reaction efficiency by stabilizing intermediates .

- Catalyst use : Pyridine or triethylamine aids in deprotonation during amide bond formation .

Table 1: Synthetic Optimization Comparison

| Precursor | Solvent | Catalyst | Yield | Reference |

|---|---|---|---|---|

| 5-Fluoro-2-nitrobenzamide | Acetonitrile | Pyridine | 97% | |

| 2-Chloroacetamide | DMSO | TEA | 95% |

Q. What spectroscopic techniques are recommended for characterizing this compound, and what are the critical spectral markers?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR :

- Tetrazole proton : A singlet at δ 9.38 ppm (¹H) confirms the tetrazole ring .

- Fluorobenzyl groups : Multiplets in δ 7.12–7.43 ppm (aromatic H) and δ 4.32 ppm (CH₂) .

- HRMS : Exact mass ([M+H]+ = 356.12) validates molecular composition .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and 1120 cm⁻¹ (C-F) .

Table 2: Critical NMR Peaks

| Proton/Group | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Tetrazole NH | 9.38 | Singlet | |

| Fluorobenzyl CH₂ | 4.32 | Doublet | |

| Aromatic H (ortho-F) | 7.33–7.43 | Multiplet |

Advanced Research Questions

Q. How does the substitution pattern (e.g., fluorobenzyl group, tetrazole ring) influence the compound’s biological activity, particularly in targeting enzymes like HIV-1 integrase?

Methodological Answer:

- Fluorine substituents : Enhance metabolic stability and binding affinity via hydrophobic interactions. The 4-fluorobenzyl group in analogous compounds showed improved inhibition of HIV-1 integrase (IC₅₀ < 1 μM) .

- Tetrazole ring : Acts as a bioisostere for carboxylic acids, improving solubility and mimicking transition states in enzyme catalysis. In nitazoxanide derivatives, tetrazole moieties inhibit PFOR enzymes critical in anaerobic metabolism .

- Structure-Activity Relationship (SAR) : Computational docking (e.g., AutoDock Vina) can predict binding modes. Substituents at the benzamide para-position (e.g., sulfamoyl groups) enhance interactions with catalytic residues .

Table 3: Biological Activity of Analogues

| Compound | Target | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 17q (HIV-1 integrase inhibitor) | HIV-1 integrase | 0.8 μM | |

| Nitazoxanide derivative | PFOR enzyme | 5 nM |

Q. What strategies can resolve contradictions in biological activity data across studies involving benzamide derivatives?

Methodological Answer: Contradictions often arise from assay variability or structural nuances. To address this:

- Standardized assays : Use uniform protocols (e.g., FRET-based integrase assays for HIV-1 studies) to minimize inter-lab variability .

- Metabolic stability testing : Compare half-lives in microsomal preparations to rule out pharmacokinetic confounding .

- Crystallographic validation : Solve co-crystal structures (e.g., PDB ID 3L2U for integrase inhibitors) to confirm binding modes .

- Comparative SAR studies : Systematically vary substituents (e.g., replacing tetrazole with triazole) and test activity in parallel .

Example : A study reported anti-coronavirus activity for benzamide derivatives (EC₅₀ = 2–10 μM) , while others found no activity. This discrepancy may stem from differences in viral strains (SARS-CoV-2 vs. MERS-CoV) or cell lines (Vero E6 vs. HEK293T). Replicating assays in standardized systems is critical .

Q. How can researchers design analogs to improve the compound’s pharmacokinetic profile while retaining activity?

Methodological Answer:

- Lipophilicity optimization : Introduce polar groups (e.g., hydroxyl or piperazine) to reduce logP while maintaining binding. For example, adding a methoxy group improved solubility by 30% in a related benzamide .

- Prodrug strategies : Mask the tetrazole as an ester (e.g., ethyl tetrazolate) to enhance oral bioavailability .

- Metabolic blocking : Replace labile protons with deuterium or fluorine at positions prone to oxidation (e.g., benzyl CH₂ → CF₂) .

Table 4: Pharmacokinetic Modifications

| Modification | Effect | Reference |

|---|---|---|

| Methoxy substitution | ↑ Solubility, ↓ CYP3A4 metabolism | |

| Deuterated benzyl group | ↑ Half-life (t₁/₂ = 8 → 12 h) |

Properties

Molecular Formula |

C15H11F2N5O |

|---|---|

Molecular Weight |

315.28 g/mol |

IUPAC Name |

5-fluoro-N-[(4-fluorophenyl)methyl]-2-(tetrazol-1-yl)benzamide |

InChI |

InChI=1S/C15H11F2N5O/c16-11-3-1-10(2-4-11)8-18-15(23)13-7-12(17)5-6-14(13)22-9-19-20-21-22/h1-7,9H,8H2,(H,18,23) |

InChI Key |

QCUFNSFFJAXYBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=C(C=CC(=C2)F)N3C=NN=N3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.